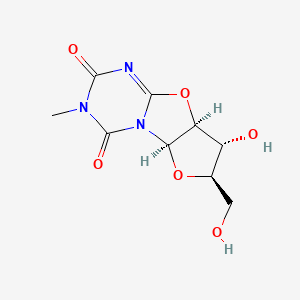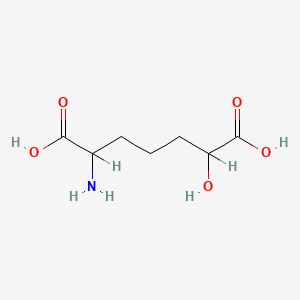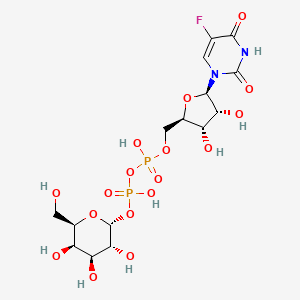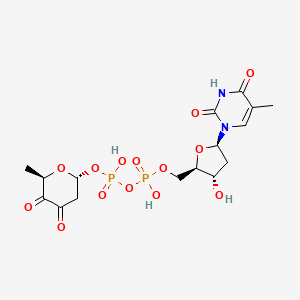
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose is a dTDP-sugar having 3,4-didehydro-2,6-dideoxy-alpha-D-glucose as the sugar component. It has a role as a bacterial metabolite. It derives from a dTDP-D-glucose. It is a conjugate acid of a dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose(2-).
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Structural Analysis:
- QdtB, a PLP-dependent aminotransferase from Thermoanaerobacterium thermosaccharolyticum E207-71, is crucial for the biosynthesis of dTDP-Quip3NAc. It catalyzes the penultimate step in the production process. The structural analysis of QdtB provides insights into its mechanism, revealing a Schiff base between the cofactor and the amino nitrogen of the sugar and identifying key amino acid residues involved in binding the dTDP-sugar into the active site (Thoden et al., 2009).
- QdtC, a CoA-dependent N-acetyltransferase, catalyzes the final step in Quip3NAc biosynthesis. The structural studies of QdtC in the presence of acetyl-CoA and dTDP-D-Quip3N or dTDP-3-amino-3,6-didexoy-alpha-D-galactose (dTDP-D-Fucp3N) shed light on its catalytic mechanism and amino acid residues essential for the acetylation of the sugar amino group (Thoden et al., 2009).
Chemical Synthesis and Application:
- The chemoenzymatic synthesis of dTDP-activated 2,6-dideoxysugars, including dTDP-2-deoxy-alpha-D-glucose and dTDP-2,6-dideoxy-4-keto-alpha-D-glucose, demonstrates the versatility of recombinant enzymes for the synthesis of dTDP-sugars. These compounds are essential for studying the biosynthesis of dTDP-activated 2,6-dideoxy-, 2,3,6-trideoxy-D- and L-hexoses and are key donors for the characterization of glycosyltransferases involved in polyketides and antibiotic/antitumor drugs biosynthesis (Amann et al., 2001).
Role in Bacterial Structures:
- The elucidation of the biosynthesis pathway of dTDP-alpha-D-Quip3NAc in Thermoanaerobacterium thermosaccharolyticum E207-71, which involves five enzymes, highlights its role in the glycan moiety of S-layer glycoproteins and lipopolysaccharide O-antigens. This finding has implications for understanding the structure and function of bacterial cell surface layers (Pföstl et al., 2008).
Understanding Enzymatic Functions:
- Structural investigations into enzymes like WlaRD, involved in the biosynthesis of Qui3NFo, provide insights into the function of N-formyltransferases. The study of WlaRD reveals its role in catalyzing the N-formylation of dTDP-3,6-dideoxy-3-amino-d-glucose using N(10)-formyltetrahydrofolate, which is crucial for understanding bacterial virulence and species variations (Thoden et al., 2013).
Eigenschaften
Produktname |
dTDP-3,4-didehydro-2,6-dideoxy-alpha-D-glucose |
|---|---|
Molekularformel |
C16H22N2O14P2 |
Molekulargewicht |
528.3 g/mol |
IUPAC-Name |
[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,6R)-6-methyl-4,5-dioxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H22N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-9,11-13,19H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,11-,12-,13-/m1/s1 |
InChI-Schlüssel |
FHKRUUVTZNTHKJ-NJIBTWPXSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)C(=O)C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O |
Kanonische SMILES |
CC1C(=O)C(=O)CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)


![[3-[(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-amino-5-oxopentanoyl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1202680.png)

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
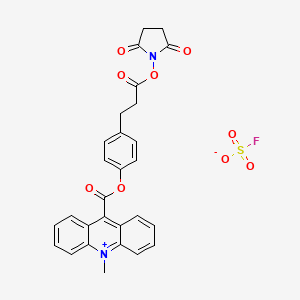

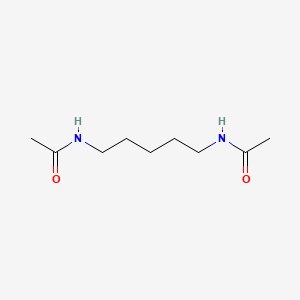
![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)

